4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
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Overview
Description
4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is an organic compound with significant medical and industrial relevance. This compound is part of a class of heterocyclic compounds known for their diverse biological activities, including potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiochromene core: This involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the pyrimidine ring: This step often requires the use of reagents such as guanidine or urea derivatives, which react with the thiochromene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, 4-chlorobenzyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl 9-methyl-5H-chromeno[4,3-d]pyrimidin-2-yl sulfide: Similar structure but lacks the sulfur atom in the chromene ring.
4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl ether: Similar structure but contains an ether linkage instead of a sulfide.
Uniqueness
4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfur-containing heterocyclic structure is particularly important for its anticancer properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2S2/c1-12-2-7-17-16(8-12)18-14(11-23-17)9-21-19(22-18)24-10-13-3-5-15(20)6-4-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZOGHUXQBHBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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